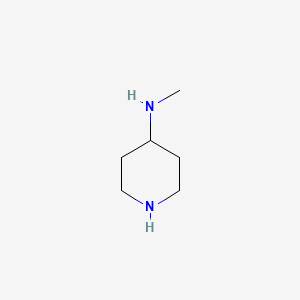

N-methylpiperidin-4-amine

Vue d'ensemble

Description

N-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the fourth position of the piperidine ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-methylpiperidin-4-amine involves the reductive amination of 4-piperidone with methylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

N-alkylation: Another approach involves the N-alkylation of piperidin-4-amine with methyl iodide or methyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-methylpiperidin-4-amine can undergo oxidation reactions to form N-methylpiperidin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form N-methylpiperidine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield N-acyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products:

Oxidation: N-methylpiperidin-4-one.

Reduction: N-methylpiperidine.

Substitution: N-acyl derivatives, N-alkyl derivatives, and N-sulfonyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

N-Methylpiperidin-4-amine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties make it suitable for developing drugs that modulate neurotransmitter systems.

Key Pharmaceuticals Involving this compound:

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Pimavanserin | Parkinson's Disease | Serotonin receptor inverse agonist |

| Analgesics | Pain Management | Modulation of central nervous system pathways |

Pimavanserin, for example, utilizes this compound in its synthesis and is designed to treat hallucinations associated with Parkinson’s disease by selectively targeting serotonin receptors .

Neurotransmitter Research

This compound is extensively used in studies investigating neurotransmitter systems. It aids researchers in understanding how drugs affect mood and cognition by acting on specific neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

Research has shown that compounds derived from this compound can influence dopamine and serotonin pathways, providing insights into their roles in mood regulation and cognitive functions .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows chemists to design various derivatives for specialized applications.

Applications in Organic Synthesis:

| Reaction Type | Description |

|---|---|

| Alkylation | Used to introduce alkyl groups into molecules |

| Coupling Reactions | Forms bonds between different molecular fragments |

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying specific compounds within biological samples. This application is vital for drug testing and toxicology studies.

Analytical Techniques:

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for quantifying drug levels in plasma samples |

| Mass Spectrometry | Identifies molecular structures and compositions |

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in developing new materials with specific chemical properties.

Potential Material Applications:

Mécanisme D'action

The mechanism of action of N-methylpiperidin-4-amine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with biological targets such as receptors, enzymes, and ion channels. For example, this compound derivatives may act as agonists or antagonists of neurotransmitter receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Piperidin-4-amine: Lacks the methyl group on the nitrogen atom.

N-ethylpiperidin-4-amine: Contains an ethyl group instead of a methyl group on the nitrogen atom.

N-methylpiperidine: Lacks the amine group at the fourth position of the piperidine ring.

Uniqueness: N-methylpiperidin-4-amine is unique due to the presence of both a methyl group on the nitrogen atom and an amine group at the fourth position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

N-Methylpiperidin-4-amine (also known as NMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl group attached to the nitrogen atom at the 4-position. This structural feature contributes to its lipophilicity, allowing it to effectively cross biological membranes, including the blood-brain barrier.

Pharmacological Activities

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. A specific compound, N-dodecyl-N-methylpiperidin-4-amine, exhibited outstanding antifungal activity against various fungal species, including Aspergillus and Candida spp. The mechanism of action involves the inhibition of ergosterol biosynthesis, specifically targeting sterol C14-reductase and sterol C8-isomerase enzymes .

Table 1: Antifungal Activity of this compound Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-dodecyl-N-methylpiperidin-4-amine | Aspergillus niger | 0.5 μg/mL |

| N-dodecyl-N-methylpiperidin-4-amine | Candida albicans | 0.25 μg/mL |

2. Antibacterial Activity

This compound has also demonstrated significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The enhanced antibacterial activity can be attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 10 |

| Escherichia coli | 18 | 15 |

| Salmonella typhi | 22 | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted in antifungal studies, the compound inhibits critical enzymes involved in sterol biosynthesis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

Case Study 1: Antifungal Efficacy in Vivo

A study involving the use of this compound derivatives in a Galleria mellonella model demonstrated significant antifungal activity. The treated larvae showed reduced fungal burden compared to control groups, indicating the compound's potential for therapeutic use in fungal infections .

Case Study 2: Neuropharmacological Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties. Biodistribution studies using radiolabeled variants showed rapid accumulation in the brain, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit acetylcholinesterase (AChE) with high specificity .

Propriétés

IUPAC Name |

N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620993 | |

| Record name | N-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45584-07-4 | |

| Record name | N-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.